molecular formula C45H33F5N2O5 B11829226 2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate

2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate

Cat. No.: B11829226
M. Wt: 776.7 g/mol
InChI Key: WTWRTVWLXIZYGX-DHUJRADRSA-N
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Description

Fmoc-Asn(Mtt)-OPfp is a compound used in peptide synthesis. It is a derivative of asparagine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side chain amide is protected by a 4-methyltrityl (Mtt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Mtt)-OPfp typically involves the following steps:

    Protection of the Asparagine Side Chain: The asparagine is first protected at the side chain amide with the Mtt group. This is achieved by reacting asparagine with 4-methyltrityl chloride in the presence of a base.

    Fmoc Protection: The amino group of the asparagine is then protected with the Fmoc group. This is done by reacting the Mtt-protected asparagine with Fmoc chloride in the presence of a base.

    Activation of the Carboxyl Group: Finally, the carboxyl group is activated as a pentafluorophenyl ester by reacting the Fmoc-Asn(Mtt)-OH with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Fmoc-Asn(Mtt)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn(Mtt)-OPfp undergoes several types of reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions.

    Coupling Reactions: The activated carboxyl group (OPfp) readily reacts with amino groups to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for Mtt removal.

    Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activating the carboxyl group.

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-Asn(Mtt)-OPfp is incorporated at the desired position.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Asn(Mtt)-OPfp is used in the synthesis of complex peptides and proteins. It allows for the incorporation of asparagine residues in a controlled manner, facilitating the study of protein structure and function.

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It helps in understanding protein-protein interactions and enzyme mechanisms.

Medicine

In medicine, peptides synthesized using Fmoc-Asn(Mtt)-OPfp are used in the development of peptide-based drugs. These drugs can target specific proteins involved in diseases, offering a high degree of specificity and efficacy.

Industry

In the industrial sector, Fmoc-Asn(Mtt)-OPfp is used in the large-scale production of peptides for research and therapeutic purposes. It is also used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Asn(Mtt)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The activated carboxyl group (OPfp) reacts with the amino group of another amino acid or peptide, forming a peptide bond. The Fmoc and Mtt groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions during the synthesis process. These protecting groups are removed at specific stages to allow for the continuation of the peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asn(Trt)-OPfp: Similar to Fmoc-Asn(Mtt)-OPfp but with a trityl (Trt) group instead of Mtt.

    Fmoc-Gln(Mtt)-OPfp: A derivative of glutamine with similar protecting groups.

    Fmoc-Asn(Boc)-OPfp: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

Uniqueness

Fmoc-Asn(Mtt)-OPfp is unique due to the specific combination of protecting groups and the activated ester. The Mtt group provides a balance between stability and ease of removal, making it suitable for complex peptide synthesis. The OPfp ester ensures efficient coupling reactions, leading to high yields and purity of the final peptide products.

Biological Activity

The compound 2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate is an intricate organic molecule characterized by its unique pentafluorophenyl group and fluorenylmethoxycarbonyl moiety. This structure suggests significant potential for biological activity due to its diverse functional groups which may influence interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C27H22F5N2O4C_{27}H_{22}F_5N_2O_4, with a molecular weight of approximately 776.7 g/mol. The presence of multiple fluorine atoms enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

PropertyValue
Molecular Weight776.7 g/mol
Boiling Point717.926ºC at 760 mmHg
Density1.45 g/cm³
Storage Conditions-15ºC

Research indicates that compounds with similar structural features often exhibit significant biological activities through various mechanisms:

  • Protein Interaction : The fluorenyl and pentafluorophenyl groups may facilitate binding to specific proteins or enzymes, influencing their activity.
  • Nucleic Acid Interaction : The structural motifs may allow for interactions with DNA or RNA, potentially affecting gene expression or replication processes.
  • Enzyme Inhibition : Compounds with carbamoyl and ester functionalities can act as enzyme inhibitors, impacting metabolic pathways.

Biological Activities

Studies on related compounds suggest that This compound may exhibit a range of biological activities:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : The presence of fluorinated aromatic groups has been associated with enhanced antimicrobial activity against various pathogens.
  • Enzyme Modulation : Structural analogs have been shown to modulate enzyme activities critical in metabolic processes.

Case Studies

  • Anticancer Efficacy : A study involving structurally similar compounds indicated that modifications in the aromatic systems significantly influenced cytotoxicity against cancer cell lines. The incorporation of a pentafluorophenyl group was linked to increased potency in inhibiting tumor growth.
  • Antimicrobial Testing : Research has shown that derivatives with fluorinated phenolic structures exhibit improved activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes.
  • Enzyme Inhibition Studies : Compounds analogous to the target molecule were evaluated for their ability to inhibit key metabolic enzymes. Results indicated that the introduction of specific functional groups could enhance inhibitory effects.

Comparative Analysis

A comparison with other compounds sharing similar structural features highlights the diversity in biological activity:

Compound NameStructural FeaturesBiological Activity
9-FluorenoneKetone functional groupAnticancer activity
4-MethylphenolHydroxymethyl groupAntimicrobial properties
N-(9H-Fluoren-9-yl)methoxycarbonyl-L-alanineAmino acid derivativeProtein synthesis inhibition
PentafluorophenolFluorinated phenolReactivity in electrophilic substitutions

Properties

Molecular Formula

C45H33F5N2O5

Molecular Weight

776.7 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate

InChI

InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52(35(24-36(51)53)43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H2,51,53)/t35-/m0/s1

InChI Key

WTWRTVWLXIZYGX-DHUJRADRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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